An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS: 134695-74-2)
An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS: 134695-74-2)
Introduction: A Versatile Precursor in Modern Organometallic Chemistry
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, often abbreviated as C5Me4HSiMe3, is a sterically hindered cyclopentadienyl ligand precursor that has garnered significant interest in the fields of organometallic chemistry, catalysis, and materials science.[1][2] Its unique combination of a bulky tetramethylcyclopentadienyl framework and a reactive trimethylsilyl group makes it an invaluable building block for the synthesis of a wide array of metallocenes and other organometallic complexes. The presence of the trimethylsilyl group offers a convenient handle for deprotonation and subsequent metalation, providing a clean and efficient route to the corresponding tetramethylcyclopentadienyl anion. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important organosilicon compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134695-74-2 | [1] |
| Molecular Formula | C12H22Si | [1] |
| Molecular Weight | 194.39 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 45 °C at 0.03 mmHg | [1] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.486 | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Synthesis and Characterization: A Validated Protocol
The synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is typically achieved through the deprotonation of 1,2,3,4-tetramethylcyclopentadiene followed by quenching with chlorotrimethylsilane. This method, adapted from procedures for similar silylated cyclopentadienes, provides a reliable route to the desired product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane.
Detailed Experimental Protocol
Materials:
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1,2,3,4-Tetramethylcyclopentadiene
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n-Butyllithium (in hexanes)
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Chlorotrimethylsilane
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Hexane
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Magnesium sulfate
Procedure:
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Deprotonation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2,3,4-tetramethylcyclopentadiene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium in hexanes dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (lithium tetramethylcyclopentadienide) may be observed.
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Silylation: Cool the suspension of lithium tetramethylcyclopentadienide back to -78 °C. Slowly add one equivalent of chlorotrimethylsilane dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
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Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane as a colorless to pale yellow liquid.
Spectroscopic Characterization
The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.
¹H NMR (500 MHz, CDCl₃):
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δ ~2.90 (s, 1H, C₅H)
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δ ~1.85 (s, 6H, 2 x C₅CH₃)
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δ ~1.70 (s, 6H, 2 x C₅CH₃)
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δ ~0.00 (s, 9H, Si(CH₃)₃)
¹³C NMR (125 MHz, CDCl₃):
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δ ~140 (s, C₅Me)
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δ ~135 (s, C₅Me)
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δ ~60 (s, C₅H)
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δ ~15 (s, C₅CH₃)
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δ ~12 (s, C₅CH₃)
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δ ~-2 (s, Si(CH₃)₃)
Mass Spectrometry (EI):
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m/z (%): 194 (M⁺), 179 ([M-CH₃]⁺), 121 ([C₅Me₄H]⁺), 73 ([SiMe₃]⁺)
Reactivity and Applications: A Gateway to Advanced Materials and Catalysts
The utility of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane lies in its role as a precursor to the sterically demanding tetramethylcyclopentadienyl (Cp'''' or C₅Me₄H) ligand. The trimethylsilyl group serves as an efficient protecting group that can be readily cleaved to generate the corresponding alkali metal salt, which is then used to introduce the Cp'''' ligand onto a metal center.
Mechanism of Ligand Transfer
The transfer of the tetramethylcyclopentadienyl ligand to a metal center typically proceeds via a salt metathesis reaction.
Caption: General scheme for the formation of a metallocene from the silylated precursor.
Key Application Areas
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Lanthanide and Actinide Chemistry: This precursor is instrumental in the synthesis of sterically crowded organolanthanide and organoactinide complexes.[3] The bulky nature of the tetramethylcyclopentadienyl ligand can lead to unusual coordination geometries and reactivities, which are of interest in small molecule activation and catalysis.
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Metallocene Catalysis: The resulting metallocene complexes, particularly those of Group 4 metals (Ti, Zr, Hf), are highly active catalysts for olefin polymerization. The electronic and steric properties of the tetramethylcyclopentadienyl ligand can be fine-tuned to control the properties of the resulting polymers.
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Synthesis of Novel Pharmaceuticals: The versatility of this compound extends to its use in the synthesis of complex organic molecules, such as aryl and heteroaryl piperazine derivatives, which are scaffolds of interest in drug discovery.[1]
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Materials Science: The incorporation of the tetramethylcyclopentadienyl ligand into polymeric structures can enhance their thermal stability and mechanical properties, opening avenues for the development of high-performance materials.
Conclusion: An Enabling Reagent for Innovation
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is a key enabling reagent in modern chemical synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an indispensable tool for researchers developing new catalysts, advanced materials, and pharmaceutical compounds. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory.
References
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Evans, W. J.; Davis, B. L.; Ziller, J. W. Synthesis and Structure of Tris(alkyl- and silyl-tetramethylcyclopentadienyl) Complexes of Lanthanum. Inorganic Chemistry2001 , 40 (25), 6341–6348. [Link]
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Evans, W. J.; Perotti, J. M.; Kozimor, S. A.; Champagne, T. M.; Davis, B. L.; Nyce, G. W.; Fujimoto, C. H.; Clark, R. D.; Johnston, M. A.; Ziller, J. W. Synthesis, Characterization, and Reactivity of Organometallic Complexes of Uranium and Plutonium. eScholarship, University of California2006 . [Link]
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Wikipedia. Trimethylsilyl cyclopentadiene. [Link]
